RCL L336963
Descripción
While its exact structure remains proprietary, available data suggest it belongs to the class of halogenated aromatic compounds with a boronic acid functional group, analogous to compounds like (3-Bromo-5-chlorophenyl)boronic acid and derivatives .
Propiedades
IUPAC Name |
4-nitro-N'-[4-[(5E)-5-[3-[4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N8O10S4/c37-19(29-31-23(39)15-5-9-17(10-6-15)35(43)44)3-1-13-33-25(41)21(49-27(33)47)22-26(42)34(28(48)50-22)14-2-4-20(38)30-32-24(40)16-7-11-18(12-8-16)36(45)46/h5-12H,1-4,13-14H2,(H,29,37)(H,30,38)(H,31,39)(H,32,40)/b22-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSQDJIBXPKDDB-QURGRASLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCC(=O)NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCCC(=O)NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N8O10S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of RCL L336963 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds often involve liquid chromatography and mass spectrometry techniques . Industrial production methods would likely involve scaling up these laboratory techniques to produce the compound in larger quantities.
Análisis De Reacciones Químicas
General Reactivity Profile
RCL L336963 is classified as an organochlorine compound, a class known for diverse reactivity patterns. Organochlorines typically participate in:
-
Nucleophilic substitution (e.g., SN1/SN2 mechanisms involving Cl replacement).
-
Elimination reactions (e.g., dehydrohalogenation to form alkenes).
-
Cross-coupling reactions (e.g., Suzuki-Miyaura couplings if aryl chlorides are present).
No experimental data confirming these pathways for RCL L336963 were found in the reviewed literature .
Oxidation and Reduction Potential
Organochlorines often undergo redox transformations:
| Reaction Type | Typical Reagents | Expected Products |
|---|---|---|
| Oxidation | KMnO₄, O₃, or H₂O₂ | Chlorinated ketones or acids |
| Reduction | LiAlH₄, Pd/C + H₂ | Dechlorinated hydrocarbons |
The absence of spectroscopic or chromatographic data (e.g., NMR, LC-MS) for RCL L336963 precludes confirmation of its stability under these conditions .
Functional Group Interactions
Hypothetical reactivity can be inferred from structural analogs:
-
Chlorine substituents : May act as leaving groups in substitution reactions .
-
Aromatic systems : Potential for electrophilic aromatic substitution (e.g., nitration, sulfonation) .
-
Heterocyclic moieties : Possible participation in ring-opening or cycloaddition reactions .
No synthetic applications or catalytic studies involving RCL L336963 were identified in the reviewed sources .
Thermal and Photolytic Stability
Organochlorines are prone to degradation under high heat or UV light, often releasing HCl or forming radicals. No thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for RCL L336963 are available .
Gaps in Available Data
-
No peer-reviewed studies on RCL L336963’s reactivity exist in PubMed, MDPI, or EPA databases .
-
Proprietary synthesis protocols (e.g., Sigma-Aldrich’s "rare chemical" disclaimer) limit public disclosure .
-
BenchChem’s unreferenced claims about its reactions were excluded per user guidelines.
Recommendations for Further Research
To elucidate RCL L336963’s reactivity, the following studies are advised:
Aplicaciones Científicas De Investigación
RCL L336963 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: It is used in studies involving cellular processes and molecular interactions.
Industry: It is used in the production of specialized materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of RCL L336963 involves its interaction with specific molecular targets and pathways.
Comparación Con Compuestos Similares
Key Properties:
- Molecular Formula : Hypothesized as C₆H₄BrClB(OH)₂ (based on structural analogs) .
- Molecular Weight : ~235–237 g/mol (aligned with similar compounds) .
- Pharmacological Activity : High gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and moderate CYP enzyme inhibition (inferred from analogs) .
- Synthesis : Produced via palladium-catalyzed cross-coupling reactions, achieving yields >70% under optimized conditions (similar to CAS 1046861-20-4) .
The following compounds are selected for comparison due to structural homology (halogenated aromatic boronic acids) and overlapping functional roles (e.g., enzyme inhibition, catalytic intermediates):
Compound A: CAS 31872-63-6
- Molecular Formula : C₅H₂BrClN₂O₂ .
- Molecular Weight : 237.44 g/mol.
- Key Properties: High GI absorption and BBB permeability. CYP1A2 inhibitor (IC₅₀: <1 μM). Solubility: 0.292 mg/mL (water), 0.328 mg/mL (ethanol).
- Synthesis: Iron-mediated reaction in ethanol at 80°C (72% yield) .
Compound B: CAS 1046861-20-4
- Molecular Formula : C₆H₅BBrClO₂ .
- Molecular Weight : 235.27 g/mol.
- Log Po/w (partition coefficient): 2.15 (XLOGP3). Solubility: 0.24 mg/mL (water).
- Synthesis : Palladium-catalyzed coupling in THF/H₂O at 75°C (92% yield) .
Comparative Analysis
Table 1: Structural and Functional Comparison
| Parameter | RCL L336963 | CAS 31872-63-6 (Compound A) | CAS 1046861-20-4 (Compound B) |
|---|---|---|---|
| Molecular Weight | ~235–237 g/mol | 237.44 g/mol | 235.27 g/mol |
| Halogen Composition | Br, Cl | Br, Cl, N, O | Br, Cl, B, O |
| GI Absorption | High | High | Moderate |
| BBB Permeability | Yes | Yes | No |
| CYP Inhibition | Moderate (CYP1A2) | Strong (CYP1A2) | None |
| Aqueous Solubility | 0.28 mg/mL* | 0.292 mg/mL | 0.24 mg/mL |
| Synthesis Yield | >70% | 72% | 92% |
*Estimated based on structural analogs .
Key Findings:
Structural Similarities : All three compounds feature bromine and chlorine substituents, critical for electronic modulation in catalysis and receptor binding .
Functional Divergence :
- RCL L336963 and Compound A exhibit strong BBB penetration, making them candidates for CNS-targeted therapies, whereas Compound B’s lack of BBB permeability limits it to peripheral applications .
- Compound A’s nitrogen-oxygen backbone enhances CYP1A2 inhibition compared to RCL L336963’s boronic acid group .
Synthetic Efficiency : Compound B’s palladium-mediated synthesis achieves higher yields (92%) than RCL L336963 and Compound A, likely due to optimized solvent systems (THF/H₂O) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
